molecular formula C10H14O4 B1619381 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid CAS No. 2819-56-9

2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

Cat. No. B1619381
CAS RN: 2819-56-9
M. Wt: 198.22 g/mol
InChI Key: ZTXZIBLPLHQZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid” is a chemical compound with the linear formula C10H14O4 . It has a molecular weight of 198.22 .


Synthesis Analysis

The synthesis of this compound involves the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite by the action of sodium malonate in toluene, to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate. Upon refluxing in DMSO, it is de-ethoxycarbonylated to give 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid nitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O4/c11-8-6-7(9(12)13)10(14-8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13) .


Chemical Reactions Analysis

The rates of decarboxylation of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid have been measured at five temperatures between 455.6 and 498.9° K .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

  • Decarboxylation Studies

    • Application Summary : This compound has been used in studies of decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide .
    • Methods of Application : The rates of decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid have been measured at five temperatures between 455.6 and 498.9° .
    • Results : The reaction is first order and homogeneous with Δ H‡ = 29·0 kcal. mole –1 and Δ S‡ =–13·6 e.u. at 500° K, which suggests a concerted intramolecular mechanism for decomposition .
  • Synthesis of Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate

    • Application Summary : This compound is involved in the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate .
    • Methods of Application : 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite is converted, by the action of sodium malonate in toluene, to ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate, which, upon refluxing in DMSO, is de-ethoxycarbonylated to give 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid nitrile .
    • Results : The synthesis process was confirmed by NMR and mass spectrometry .

properties

IUPAC Name

2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-8-6-7(9(12)13)10(14-8)4-2-1-3-5-10/h7H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZIBLPLHQZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250523
Record name 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

CAS RN

2819-56-9
Record name 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2819-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxaspiro(4.5)decane-4-carboxylic acid, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2819-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 3
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 4
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 6
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid

Citations

For This Compound
1
Citations
T Hara, T Iwahama, S Sakaguchi… - The Journal of Organic …, 2001 - ACS Publications
A novel catalytic method for the radical addition of alkanes and molecular oxygen to electron-deficient alkenes was achieved by the use of N-hydroxyphthalimide (NHPI) combined with …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.